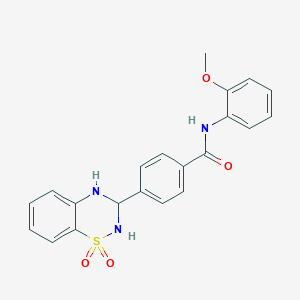

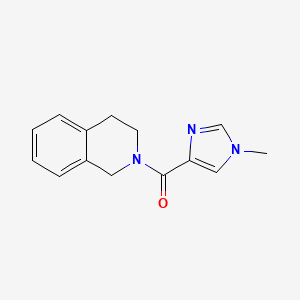

![molecular formula C15H13ClN2 B2742776 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine CAS No. 305864-87-3](/img/structure/B2742776.png)

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine is a chemical compound with the linear formula C15H14BrClN2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine is represented by the linear formula C15H14BrClN2 . The molecular weight of the compound is 337.649 .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a gold-catalyzed formal 1,3-dipolar annulation between readily accessible N-pyridinylsulfilimines and ynamides provides a diverse set of imidazole derivatives .Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agents

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine: has been explored for its potential as an antituberculosis agent. This compound belongs to the imidazo[1,2-a]pyridine class, which exhibits significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). The structure-activity relationship of these compounds is critical in developing new TB drugs, especially given the historical neglect of TB drug discovery .

Material Science: Organic Electronics

In material science, this compound’s structural character contributes to its utility in organic electronics. Imidazo[1,2-a]pyridines are recognized for their potential in creating deep-blue emitters due to their ability to form intermolecular π–π stacking, leading to J-type aggregates in the solid state. This property is valuable in the development of organic light-emitting diodes (OLEDs) .

Environmental Science: Ecological Impact

The ecological impact of chemicals is of growing concern. Imidazo[1,2-a]pyridines, including derivatives like 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine, are being studied for their environmental footprint. The synthesis methods and the lifecycle of these compounds are under scrutiny to ensure they meet environmental safety standards .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, the compound’s unique structure can be utilized in chromatographic techniques to separate and analyze complex mixtures. Its distinct chemical properties allow it to serve as a reference compound or a marker in various analytical assays .

Agriculture: Pesticide Development

Research in agriculture has investigated the use of imidazo[1,2-a]pyridine derivatives as potential pesticides. The structural features of compounds like 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine may offer new modes of action against agricultural pests, contributing to the development of novel pest control agents .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s framework is being studied for its potential to inhibit specific enzymes. This could lead to the development of new drugs that target enzyme-related pathways in various diseases. The compound’s interaction with biological molecules is key to understanding its inhibitory effects .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . The interaction with their targets leads to significant activity against MDR-TB and XDR-TB .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been associated with anti-tuberculosis activity , suggesting they may affect pathways related to this disease.

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , indicating potential therapeutic effects.

Safety and Hazards

Future Directions

The future directions for research on 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine and similar compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the treatment of diseases like tuberculosis . Additionally, the development of new synthesis strategies could also be a focus of future research .

properties

IUPAC Name |

6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c1-10-3-5-13(11(2)7-10)14-9-18-8-12(16)4-6-15(18)17-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITWZDILIGSMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

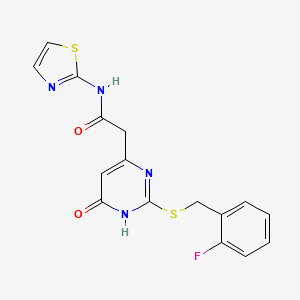

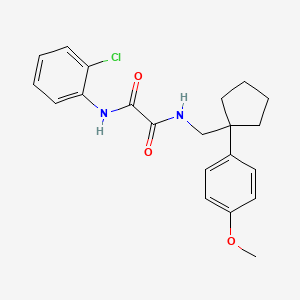

![ethyl 6-benzyl-2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742701.png)

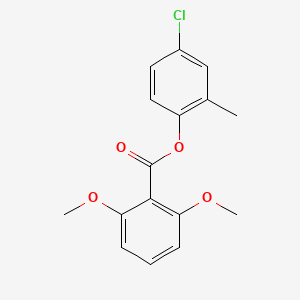

![8-(2-(azepan-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742704.png)

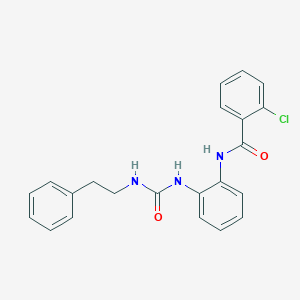

![1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2742705.png)

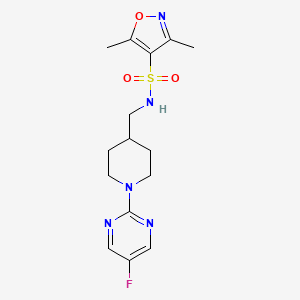

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2742707.png)

![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2742708.png)

![4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2742710.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742711.png)